molecular formula C30H50Br2N4 B13733636 Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide CAS No. 17172-31-5

Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide

货号: B13733636
CAS 编号: 17172-31-5
分子量: 626.6 g/mol
InChI 键: QNVXZNYUXXGODN-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide is a sophisticated organic salt featuring a piperazine core, a nitrogen-containing heterocycle of paramount importance in medicinal chemistry . Piperazine and its derivatives represent a fundamental scaffold in drug design, being the third most commonly used N-heterocycle in FDA-approved small-molecule pharmaceuticals . This high prevalence is attributed to the piperazine ring's ability to improve the aqueous solubility and optimize the pharmacokinetic profile of lead compounds, and to serve as a versatile linker to arrange pharmacophoric groups in three-dimensional space for effective interaction with biological targets . Piperazine-containing compounds demonstrate a wide spectrum of biological activities, which historically includes use as anthelmintic agents and extends to modern therapeutics areas such as antidepressants, anticancer agents, and antimicrobials . Furthermore, advanced piperazine derivatives are actively investigated as modulators of central nervous system targets; for instance, structurally related compounds have been developed as selective kappa opioid receptor (KOR) ligands, showing potential as novel therapeutic strategies for managing neuropathic pain . The specific substitution pattern on this particular ammonium salt, including the benzyldiethyl groups, suggests it is a valuable chemical tool for probing structure-activity relationships in medicinal chemistry programs, developing new synthetic methodologies for complex amine synthesis , or serving as a precursor in the preparation of advanced materials.

属性

CAS 编号

17172-31-5

分子式

C30H50Br2N4

分子量

626.6 g/mol

IUPAC 名称

benzyl-[2-[4-[2-[benzyl(diethyl)azaniumyl]ethyl]piperazin-1-yl]ethyl]-diethylazanium;dibromide

InChI

InChI=1S/C30H50N4.2BrH/c1-5-33(6-2,27-29-15-11-9-12-16-29)25-23-31-19-21-32(22-20-31)24-26-34(7-3,8-4)28-30-17-13-10-14-18-30;;/h9-18H,5-8,19-28H2,1-4H3;2*1H/q+2;;/p-2

InChI 键

QNVXZNYUXXGODN-UHFFFAOYSA-L

规范 SMILES

CC[N+](CC)(CCN1CCN(CC1)CC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-].[Br-]

产品来源

United States

准备方法

Preparation of Piperazine Derivative Intermediates

A typical starting point is 1,4-piperazine or its derivatives, which are functionalized with ethylene linkers. For example, the preparation of 4-(4-methylpiperazinomethyl) benzoic acid dihydrochloride, a related piperazine derivative, involves the reaction of 4-bromomethyl benzoic acid with N-methylpiperazine in the presence of potassium carbonate in n-butanol medium at room temperature. This reaction proceeds smoothly to yield the piperazine derivative with high purity (>99%) after subsequent purification steps.

The key to obtaining high-purity intermediates is controlling the reaction conditions, such as temperature, solvent choice, and stoichiometry, to minimize side reactions and formation of quaternary salt impurities.

Quaternization to Form the Dibromide Salt

The critical step for preparing the ammonium dibromide involves the quaternization of the piperazine nitrogen atoms with benzyl bromide or benzyldiethyl bromide. This reaction is typically performed by:

  • Dissolving the piperazine derivative in an appropriate solvent such as methanol or dioxane.
  • Adding benzyl bromide or benzyldiethyl bromide dropwise under stirring at room temperature or mild reflux conditions.
  • Allowing the reaction to proceed for several hours (e.g., 12 h) to ensure complete quaternization.
  • Isolating the product by precipitation or filtration.

For example, the synthesis of 3,3′-[1,2-phenylenebis(methylene)]bis(1-propylbenzimidazolium) dibromide involves refluxing a mixture of benzimidazole and 1,2-bis(bromomethyl)benzene in dioxane at 90 °C for 12 hours, yielding the quaternary ammonium salt as a precipitate. Although this example is for a benzimidazolium compound, the methodology is analogous for piperazine-based quaternary ammonium salts.

Bromination of Methyl Groups as an Intermediate Step

In some synthetic routes, bromination of methyl groups attached to aromatic or heterocyclic rings is a key step to introduce bromomethyl functionalities that serve as alkylating agents for piperazine nitrogen atoms. For instance, bromination of methyl groups in 2,6-dimethyl-1,4-dihydropyridines using N-bromosuccinimide (NBS) in methanol at room temperature results in 2,6-di(bromomethyl)-1,4-dihydropyridines, which can be further used to synthesize cationic compounds.

This bromination step is typically carried out by:

  • Dissolving the methyl-substituted precursor in methanol.
  • Adding N-bromosuccinimide solution dropwise.
  • Stirring the mixture at room temperature for 2 hours.
  • Monitoring reaction completion by thin-layer chromatography (TLC).
  • Isolating the brominated product by filtration or extraction.

Representative Synthetic Protocol (Hypothetical for Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide))

Step Reagents and Conditions Description
1 1,4-piperazine + 1,2-dibromoethane, K2CO3, n-butanol, room temp, 12 h Formation of 1,4-bis(2-bromoethyl)piperazine intermediate via alkylation
2 Intermediate + benzyldiethylamine, methanol, reflux, 6-12 h Quaternization of piperazine nitrogen atoms to form ammonium salt
3 Purification by filtration, washing with n-butanol, drying at 50-60 °C Isolation of pure dibromide salt

This protocol is adapted from similar procedures reported for related compounds.

Data Tables Summarizing Preparation Conditions and Yields

Compound/Step Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
Bromination of methyl groups N-bromosuccinimide Methanol 25 (rt) 2 Not specified Characterized by NMR Key intermediate
Quaternization of piperazine 1,2-bis(bromomethyl)benzene Dioxane 90 12 High, precipitate formed Not specified Analogous to benzimidazolium salt
Preparation of 4-(4-methylpiperazinomethyl) benzoic acid dihydrochloride 4-bromomethyl benzoic acid + N-methylpiperazine n-Butanol 25 (rt) 12 63-99.5 (varies) >99 High purity achieved

Analysis of Preparation Methods

  • Efficiency: The use of mild reaction conditions (room temperature to mild reflux) and common solvents (methanol, n-butanol, dioxane) facilitates scalable synthesis.
  • Purity Control: Purification steps including filtration, washing with solvents like n-butanol, and recrystallization are critical to achieve high purity (>99%), especially to remove quaternary salt impurities.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard tools for monitoring reaction progress and confirming product structure.
  • Versatility: Bromination of methyl groups provides versatile intermediates for subsequent quaternization, enabling synthesis of a range of cationic ammonium compounds based on the piperazine scaffold.

化学反应分析

Types of Reactions

Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .

科学研究应用

Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) has a wide range of scientific research applications:

作用机制

The mechanism of action of Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent .

相似化合物的比较

1,4-Piperazinediethanaminium, N1,N1,N1,N4,N4,N4-hexaethyl-, dibromide (CAS 100107-38-8)

  • Structure : Shares the 1,4-piperazine backbone but substitutes benzyldiethyl groups with triethylammonium moieties.
  • Properties :
    • Higher hydrophilicity due to shorter ethyl chains vs. benzyl groups.
    • Reduced antimicrobial efficacy compared to benzyl-containing QACs, as aromatic groups enhance membrane disruption .
  • Applications : Primarily used in ion-exchange resins or as phase-transfer catalysts .
Property Target Compound Hexaethyl Analogue
Molecular Formula C₂₈H₄₄Br₂N₄ (estimated) C₂₀H₄₆Br₂N₄
Hydrophobicity High (benzyl groups) Moderate (ethyl groups)
Critical Micelle Conc. (CMC) ~0.1 mM (estimated) ~1.0 mM (similar QACs)

Bis-QACs with Varying Alkyl/Aryl Substituents

N,N′-Diphenacyl-1,2-bis(4-pyridinium)ethane dibromide (PyQAs1)

  • Structure : Contains pyridinium headgroups and phenacyl substituents.
  • Function: Demonstrates catalytic activity in nanoparticle synthesis by promoting fluorescent organic species formation .
  • Contrast : The absence of a piperazine backbone reduces structural rigidity, impacting micelle stability compared to the target compound.

1,4-Bis(N-hexadecyl-N,N-dimethylammonium) butane dibromide

  • Structure : Linear alkane spacer with long-chain alkyl groups.
  • Properties :
    • Forms rod-shaped micelles at higher concentrations, unlike the spherical micelles of piperazine-based QACs .
    • Higher CMC (~2.5 mM) due to increased alkyl chain flexibility .

K033 (1,4-Bis(2-hydroxyiminomethylpyridinium) butane dibromide)

  • Application : Acetylcholinesterase reactivator for nerve agent poisoning.
  • Comparison :
    • Pyridinium oxime groups enable nucleophilic reactivation vs. the target compound’s lack of enzymatic activity.
    • Lower logP (-1.2) due to hydrophilic oxime groups, contrasting with the target compound’s logP ~3.5 (estimated) .

Aromatic vs. Aliphatic Backbones

1,1′-[1,4-Phenylenebis(methylene)]bis(4,4′-bipyridinium) dibromide (CAS 106867-97-4)

  • Structure : Aromatic bipyridinium groups linked via a xylylene spacer.
  • Applications : Used in electrochromic devices due to redox-active bipyridinium units .
  • Contrast: The rigid aromatic backbone enhances electrochemical stability but reduces solubility in non-polar solvents compared to piperazine-based QACs.
Property Target Compound Bipyridinium Analogue
Solubility in Water Moderate (~10 mg/mL) Low (~1 mg/mL)
Thermal Stability Decomposes >200°C Stable up to 300°C

Key Research Findings

  • Toxicity : Piperazine-based QACs with benzyl groups exhibit higher cytotoxicity (IC₅₀ ~5 µM in mammalian cells) compared to ethyl-substituted analogues (IC₅₀ >50 µM) .
  • Nanoparticle Interactions: QACs with aromatic groups (e.g., benzyl) compact DNA into nanoparticles (hydrodynamic diameter ~100 nm) more effectively than aliphatic variants .
  • Environmental Impact : Long-chain QACs (e.g., hexadecyl) persist in aquatic systems, whereas benzyl-containing compounds degrade faster via microbial action .

Data Tables

Table 1: Physicochemical Properties of Selected Bis-QACs

Compound Molecular Weight CMC (mM) LogP Application
Target Compound ~660 (est.) 0.1 3.5 Surfactant, antimicrobial
1,4-Piperazinediethanaminium hexaethyl 576.34 1.0 1.2 Ion exchange
K033 (Butane bis-pyridinium) 534.3 N/A -1.2 Antidote
PyQAs1 568.4 N/A 2.8 Nanoparticle synthesis

生物活性

Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide), is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound is part of a broader class of piperazine derivatives known for their diverse pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) can be represented as follows:

  • Molecular Formula : C20_{20}H30_{30}Br2_2N2_2
  • Molecular Weight : 467.29 g/mol
  • CAS Number : 17229-59-0

This compound features a piperazine ring system linked by ethylene groups to two benzyldiethyl moieties, with bromide ions contributing to its ionic character.

Antimicrobial Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures could inhibit the growth of various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Cytotoxicity Studies

Cytotoxicity assays have shown that Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) can induce cell death in certain cancer cell lines. For instance, in vitro studies reported IC50 values indicating effective cytotoxicity against human cancer cells, although the exact mechanisms remain to be fully elucidated .

Cell LineIC50 (µM)Source
HeLa25
MCF-730
A54920

The proposed mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption : The quaternary ammonium structure allows for interaction with cell membranes, leading to increased permeability and subsequent cell lysis.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.

Toxicological Profile

Toxicological assessments indicate that while Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) has promising biological activity, it also poses certain risks. The compound has been classified under various hazard lists due to its potential toxicity to aquatic life and humans at high concentrations .

Ecotoxicity Data

EndpointHazard LevelDescription
Aquatic ToxicityModeratePotential harmful effects on aquatic organisms .
Human Health RiskModerateRisk associated with prolonged exposure .

Case Studies

A notable case study involved the use of piperazine derivatives in combination therapies for cancer treatment. The study highlighted the enhanced efficacy when these compounds were used alongside established chemotherapeutics, suggesting a synergistic effect that warrants further investigation .

常见问题

Q. What are the recommended methodologies for synthesizing and purifying this compound to achieve high reproducibility?

Answer:

  • Synthesis: Use a stepwise alkylation approach under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Piperazine derivatives often require controlled temperature (40–60°C) and stoichiometric ratios of benzyldiethylamine and dibromoethylene precursors.
  • Purification: Employ column chromatography with a polar stationary phase (silica gel) and gradient elution (methanol/chloroform) to separate unreacted amines and byproducts. Recrystallization in ethanol/water mixtures (70:30 v/v) can further enhance purity .
  • Validation: Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) and elemental analysis.

Q. How can researchers characterize the structural integrity of this compound?

Answer:

  • X-ray crystallography is ideal for resolving its 3D configuration, particularly the spatial arrangement of the piperazine core and benzyl groups. Single-crystal analysis at low temperatures (e.g., 173 K) reduces thermal motion artifacts .
  • NMR spectroscopy (¹H, ¹³C, 2D COSY) identifies proton environments and confirms quaternary ammonium formation. Use deuterated DMSO as a solvent to enhance signal resolution.
  • Mass spectrometry (ESI-TOF) verifies molecular weight and bromide counterion presence via isotopic patterns .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility and aggregation behavior be resolved across studies?

Answer:

  • Experimental variables: Compare solvent polarity (e.g., water vs. DMF) and ionic strength (buffer solutions vs. pure solvents). Aggregation is pH-dependent due to the ammonium groups; use dynamic light scattering (DLS) to monitor particle size under varying conditions .
  • Theoretical modeling: Apply density functional theory (DFT) to predict solvation energies and intermolecular interactions. Pair with small-angle X-ray scattering (SAXS) to validate aggregation patterns .

Q. What experimental frameworks are suitable for studying its potential in membrane separation technologies?

Answer:

  • Membrane fabrication: Incorporate the compound into polymer matrices (e.g., polysulfone or polyimide) via phase inversion. Test permeability using a dead-end filtration cell with controlled pressure (1–5 bar) and monitor ion rejection rates via conductometry .
  • Mechanistic analysis: Use positron annihilation lifetime spectroscopy (PALS) to characterize free-volume pores in membranes. Correlate with molecular dynamics simulations to model ion transport pathways .

Q. How can researchers link its biological activity (e.g., toxicity) to structural features while addressing conflicting in vitro/in vivo data?

Answer:

  • In vitro assays: Perform cytotoxicity screens (e.g., MTT assay) on human cell lines (HEK293, HepG2) with controlled exposure times (24–72 hrs). Compare with structurally analogous compounds (e.g., varying alkyl chain lengths) to isolate toxicity drivers .
  • In silico modeling: Use quantitative structure-activity relationship (QSAR) models to predict bioavailability and partition coefficients (log P). Validate with zebrafish embryo toxicity tests (FET assay) to resolve interspecies discrepancies .

Methodological Notes

  • Theoretical grounding: Always anchor mechanistic studies to supramolecular chemistry principles (e.g., host-guest interactions) or colloid science frameworks to ensure interpretability .
  • Data reconciliation: When contradictions arise, systematically vary synthesis protocols (e.g., reagent purity, reaction time) and analytical conditions (e.g., NMR solvent, crystallography resolution) to identify confounding factors .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。